molecular formula C12H12O2 B13997622 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one CAS No. 61078-47-5

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one

Cat. No.: B13997622
CAS No.: 61078-47-5
M. Wt: 188.22 g/mol
InChI Key: SBHXDCZQSURIGB-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one is a chemical scaffold of interest in medicinal chemistry and drug discovery. This compound features a benzylidenecyclopentanone core, a structure present in various biologically active molecules. Related benzylidene carbonyl derivatives have been investigated for their potential as multi-target agents in oncology and inflammation research, with some analogs shown to exhibit COX-2 inhibitory activity . The compound's structure, incorporating a phenolic hydroxyl group, is a key pharmacophore in several natural products and synthetic derivatives that interact with diverse biological targets . Researchers are exploring this chemical class for its potential as a privileged scaffold in the synthesis of novel therapeutic agents, particularly in developing kinase inhibitors and modulators of inflammatory pathways. The molecular framework allows for strategic functionalization, making it a versatile intermediate for constructing more complex heterocyclic systems with enhanced biological activity and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61078-47-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C12H12O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8,13H,1-3H2

InChI Key

SBHXDCZQSURIGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)O)C(=O)C1

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

The most common and well-documented method for preparing this compound involves an aldol condensation reaction between cyclopentanone and 4-hydroxybenzaldehyde under basic or acidic conditions.

  • Procedure:
    A solution of 4-hydroxybenzaldehyde is mixed with cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide, or alternatively under acidic catalysis. The reaction proceeds via enolate formation from cyclopentanone, which then attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone product.

  • Reaction Conditions:
    Typical conditions include refluxing in ethanol or aqueous ethanol for several hours, with monitoring by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification:
    After reaction completion, the mixture is cooled, acidified if necessary, and the product is extracted with organic solvents such as ethyl acetate. The crude product is purified by recrystallization or column chromatography.

  • Example from Literature:
    Tinţaş et al. reported the synthesis of novel cyclopentenone derivatives including 2-aryl substituted-4-hydroxy-cyclopent-2-en-1-ones via aldol condensation of substituted benzils with acetone derivatives in alkaline media. The procedure involved refluxing a mixture of aryl furfuryl alcohol and zinc chloride in dioxane and water, followed by acidification and extraction to isolate the hydroxycyclopentenone derivatives.

Cyclization and Condensation Variants

  • Zinc Chloride Catalyzed Cyclization:
    In some protocols, zinc chloride is used as a Lewis acid catalyst to promote cyclization and condensation steps, enhancing yields and selectivity toward the desired cyclopentenone framework bearing hydroxyphenylidene substituents.

  • Boron Tribromide (BBr3) Promoted Cyclization:
    Although more commonly applied in related cyclic phenyl ethylene syntheses, BBr3 has been employed to facilitate cyclization steps in complex cyclopentanone derivatives, which could be adapted for similar compounds.

General Synthetic Scheme

Step Reagents/Conditions Description Outcome
1 Cyclopentanone + 4-hydroxybenzaldehyde Aldol condensation under base/acid Formation of β-hydroxyketone intermediate
2 Heating/reflux Dehydration to α,β-unsaturated ketone Formation of this compound
3 Acidification and extraction Isolation of product Purified cyclopentenone derivative

Analytical Data Supporting Preparation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    Characteristic signals include aromatic protons from the 4-hydroxyphenyl group and vinyl protons of the methylene linkage. For instance, 1H NMR spectra typically show multiplets in the aromatic region (around 6.7–7.5 ppm) and signals corresponding to the cyclopentanone ring protons.

  • Melting Point:
    The compound generally crystallizes as a solid with melting points reported in the range of approximately 120–130 °C, depending on purity and substituents.

Crystallographic Data

  • Single crystal X-ray diffraction studies have been conducted on related cyclopentenone derivatives, confirming the cis or trans orientation of substituents and the planar nature of the conjugated system, which is crucial for biological activity and stability.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Notes
Base-catalyzed Aldol Condensation Simple, widely applicable, good yields Possible side reactions, requires purification 70–85 Most common and straightforward
Acid-catalyzed Condensation Mild conditions, selective Longer reaction times, sensitive to moisture 65–80 Used when base-sensitive groups present
Lewis Acid (ZnCl2) Catalysis Enhanced cyclization, improved selectivity Requires careful handling, moisture sensitive 75–90 Useful for substituted derivatives
BBr3-promoted Cyclization Facilitates complex cyclizations Harsh reagent, less common for this compound Variable More specialized applications

Summary and Perspectives

The preparation of This compound predominantly relies on well-established aldol condensation reactions between cyclopentanone and 4-hydroxybenzaldehyde. Variations in catalytic conditions (base, acid, or Lewis acid) allow tuning of reaction efficiency and selectivity. Analytical techniques such as NMR and crystallography confirm the structure and purity of the synthesized compound.

Future research may explore greener catalysts and solvent systems to improve sustainability, as well as asymmetric synthesis routes to access enantiomerically enriched derivatives for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 2-[(4-hydroxyphenyl)methyl]cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets and pathways. For example, in neurological disorders, it has been shown to bind to nicotinic acetylcholine receptors, modulating their activity and providing neuroprotective effects . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Pentagamavunon-1 (PGV-1)

  • Structure : (2E,5E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5-[(3-methoxy-4,5-dimethylphenyl)methylidene]cyclopentan-1-one.
  • Key Differences : Additional methyl and methoxy substituents on both aromatic rings enhance lipophilicity and stability compared to the simpler 4-hydroxyphenyl derivative.
  • Research Findings: Exhibits superior cytotoxicity against HER2-overexpressing breast cancer cells (IC₅₀ values lower than curcumin) . Inhibits tumor formation in metastatic breast cancer xenograft models more effectively than curcumin due to improved bioavailability .

Compound 3b10

  • Structure : (2E,5E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-5-{[4-(morpholin-4-yl)phenyl]methylidene}cyclopentan-1-one.
  • Research Findings: Reported melting point >300°C, indicating high thermal stability . ESI-MS m/z: 391.9 (M+1)+, consistent with molecular formula C₂₄H₂₅NO₄ .

2,5-Bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one

  • Structure: Two 4-methoxyphenyl groups at positions 2 and 5 of the cyclopentanone core.
  • Key Differences : Symmetric substitution with methoxy groups enhances π-conjugation and alters electronic properties.
  • Research Findings :
    • Listed in safety data sheets with CAS 5447-53-0; 100% purity in commercial samples .
    • Higher lipophilicity compared to hydroxyl-substituted analogues may influence membrane permeability.

Derivatives with Non-Aromatic Substituents

2-Heptylidene cyclopentan-1-one

  • Structure : A heptyl chain replaces the aromatic ring.
  • Key Differences : Increased hydrophobicity, making it suitable for fragrance applications.

2-[(4-Nitrophenyl)methylidene]cyclopentan-1-one

  • Structure : Nitro group at the para position of the phenyl ring.
  • Key Differences : Electron-withdrawing nitro group reduces electron density, altering reactivity.
  • Research Findings :
    • Boiling point: 371.6°C; density: 1.317 g/cm³ .
    • Utilized in synthetic chemistry as an intermediate for cross-coupling reactions .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one C₁₂H₁₂O₂ 188.22 N/A 4-hydroxyphenyl
PGV-1 C₂₄H₂₆O₄ 402.46 >300 3,5-dimethyl-4-hydroxyphenyl, 3-methoxy-4,5-dimethylphenyl
Compound 3b10 C₂₄H₂₅NO₄ 391.46 >300 3-methoxyphenyl, morpholin-4-yl
2-[(4-Nitrophenyl)methylidene]cyclopentan-1-one C₁₂H₁₁NO₃ 217.22 N/A 4-nitrophenyl

Research Findings and Mechanistic Insights

  • PGV-1 vs. Curcumin: While both inhibit cancer metastasis, PGV-1’s cyclopentanone core and methyl/methoxy substituents confer greater stability and bioavailability, enabling potent suppression of tumor growth in xenograft models . Curcumin, however, shows stronger synergism with chemotherapy agents like doxorubicin .
  • Role of Substituents : Methoxy groups (e.g., in 3b10) enhance solubility, whereas nitro groups (e.g., in 4-nitrophenyl derivatives) increase electrophilicity, impacting reactivity and target interactions .

Biological Activity

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one, a compound with a unique structure, has garnered attention in recent years due to its potential biological activities. This article delves into various studies that explore the compound's effects, mechanisms of action, and its implications in medicinal chemistry.

The molecular formula of this compound is C13H12O2, with a molecular weight of 204.24 g/mol. The compound features a cyclopentanone core substituted with a hydroxyl group and a phenyl ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC13H12O2
Molecular Weight204.24 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated the compound against various bacterial strains, revealing that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is attributed to the presence of the hydroxyl group, which donates electrons to neutralize free radicals.

The biological effects of this compound are mediated through several pathways:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic processes within pathogens and cancer cells.
  • Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties .

Study on Anticancer Properties

In a separate investigation reported in Cancer Letters, researchers assessed the cytotoxic effects of the compound on A549 lung cancer cells. The study revealed an IC50 value of 15 µM, suggesting significant anticancer potential .

Q & A

Q. What synthetic methodologies are effective for preparing 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one?

The compound can be synthesized via aldol condensation between cyclopentanone and 4-hydroxybenzaldehyde under acidic or basic conditions. Key steps include controlling reaction temperature (e.g., 60–80°C) and catalyst selection (e.g., NaOH or HCl). Purification typically involves column chromatography (silica gel, petroleum ether/EtOAc eluent) or recrystallization, yielding 50–90% depending on substituent steric effects . Optimization of solvent polarity and reaction time is critical to minimize side products like over-oxidized derivatives.

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : Identify keto-enol tautomerism via characteristic shifts. For example, enolic protons appear at δ 9.2–9.3 ppm (singlet), while conjugated ketones show carbonyl carbons at δ 188–190 ppm .
  • IR : Confirm α,β-unsaturated ketone stretches (C=O ~1610 cm⁻¹; C=C ~1560 cm⁻¹) and phenolic -OH (broad peak ~3345 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₄H₁₄O₃) with <5 ppm mass accuracy .

Q. What are the dominant reactivity patterns of the α,β-unsaturated ketone moiety in this compound?

The conjugated system undergoes:

  • Michael addition with nucleophiles (e.g., thiols or amines) at the β-carbon.
  • Reduction (NaBH₄ or catalytic hydrogenation) to yield secondary alcohols.
  • Oxidation (e.g., mCPBA) to form epoxides or diols . Tautomeric equilibrium (keto vs. enol) in polar solvents influences reaction pathways; DMSO-d₆ or CDCl₃ shifts equilibrium detectably in NMR .

Advanced Research Questions

Q. How does this compound modulate cancer cell signaling pathways?

Structural analogs (e.g., PGV-1) inhibit HER2 membrane localization and suppress nuclear translocation of NF-κB/p65, reducing metastasis. Mechanistic studies involve:

  • Western blotting to assess HER2/p65 protein levels.
  • Immunofluorescence to track subcellular localization.
  • Xenograft models (e.g., nude mice) to evaluate tumor suppression and MMP-2/9 inhibition . Dose-dependent cytotoxicity (IC₅₀) is determined via MTT assays, with synergism tested using Chou-Talalay methods for combination therapies .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Substituent effects : Methyl/methoxy groups at the 3- and 5-positions (as in PGV-1) improve metabolic stability and potency by reducing oxidative degradation .
  • Core rigidity : Cyclopentanone derivatives show better bioavailability than linear analogs (e.g., curcumin) due to restricted rotation .
  • Computational SAR : DFT calculations optimize HOMO-LUMO gaps for redox activity, while docking studies predict binding to HER2’s extracellular domain .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) identifies binding poses in HER2’s tyrosine kinase domain.
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models correlate logP values (2.1–3.5) with cytotoxicity, highlighting lipophilicity as a key driver of membrane permeability .

Q. What strategies address the compound’s instability in aqueous media?

  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves solubility and prolongs half-life.
  • Structural analogs : Replace hydroxyl groups with methoxy or methyl substituents to block oxidation .
  • Lyophilization : Stabilize the compound in solid-state storage to prevent hydrolysis .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., cytotoxicity, migration inhibition) with standardized protocols.
  • Combinatorial assays : Test synergism with chemotherapeutics (e.g., doxorubicin) to clarify context-dependent effects .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may confound activity readings .

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